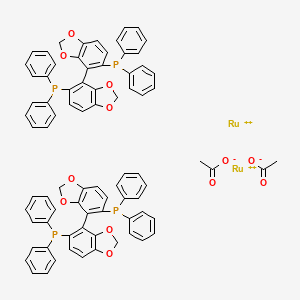![molecular formula C108H102O4P4Ru2+2 B8117786 [1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium(2+);diacetate](/img/structure/B8117786.png)
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium(2+);diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diacetato{(S)-(-)-2,2’-bis[di(3,5-xylyl)phosphino]-1,1’-binaphthyl}ruthenium(II) is a chiral ruthenium complex widely used as a catalyst in asymmetric synthesis. This compound is known for its high enantioselectivity and efficiency in various catalytic reactions, making it a valuable tool in organic chemistry and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diacetato{(S)-(-)-2,2’-bis[di(3,5-xylyl)phosphino]-1,1’-binaphthyl}ruthenium(II) typically involves the reaction of ruthenium precursors with the chiral ligand (S)-2,2’-bis[di(3,5-xylyl)phosphino]-1,1’-binaphthyl. The reaction is carried out under inert conditions to prevent oxidation and degradation of the complex. The reaction mixture is usually heated to facilitate the formation of the desired complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product. The final product is often purified using crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Diacetato{(S)-(-)-2,2’-bis[di(3,5-xylyl)phosphino]-1,1’-binaphthyl}ruthenium(II) undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: It is also involved in reduction reactions, particularly in the hydrogenation of unsaturated compounds.
Substitution: The complex can undergo ligand substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Hydrogen gas, hydride donors.
Substitution: Various ligands such as phosphines, amines, and carboxylates.
Major Products: The major products formed from these reactions depend on the specific substrates and reaction conditions. For example, in hydrogenation reactions, the product is typically a saturated compound .
Applications De Recherche Scientifique
Diacetato{(S)-(-)-2,2’-bis[di(3,5-xylyl)phosphino]-1,1’-binaphthyl}ruthenium(II) has numerous applications in scientific research:
Chemistry: It is widely used as a catalyst in asymmetric hydrogenation, asymmetric reductive amination, and other enantioselective reactions.
Biology: The compound is used in the synthesis of chiral molecules that are important in biological studies.
Medicine: It plays a crucial role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is employed in the production of fine chemicals and specialty materials
Mécanisme D'action
The mechanism of action of Diacetato{(S)-(-)-2,2’-bis[di(3,5-xylyl)phosphino]-1,1’-binaphthyl}ruthenium(II) involves the coordination of the ruthenium center with the chiral ligand, which creates a chiral environment for the catalytic reaction. This chiral environment allows for the selective activation of substrates, leading to high enantioselectivity in the products. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparaison Avec Des Composés Similaires
- Diacetato{®-(+)-2,2’-bis[di(3,5-xylyl)phosphino]-1,1’-binaphthyl}ruthenium(II)
- Diacetato{®-(+)-5,5’-bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II)
- Diacetato{(S)-(-)-5,5’-bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II)
Uniqueness: Diacetato{(S)-(-)-2,2’-bis[di(3,5-xylyl)phosphino]-1,1’-binaphthyl}ruthenium(II) is unique due to its specific chiral ligand, which provides exceptional enantioselectivity and efficiency in catalytic reactions. This makes it particularly valuable in the synthesis of chiral molecules, which are important in pharmaceuticals and fine chemicals .
Propriétés
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium(2+);diacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C52H48P2.2C2H4O2.2Ru/c2*1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;2*1-2(3)4;;/h2*9-32H,1-8H3;2*1H3,(H,3,4);;/q;;;;2*+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEENYMLITOMNSW-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)[O-].CC(=O)[O-].[Ru+2].[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C108H102O4P4Ru2+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1790.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(4-imidazolyl)ethylamino]-N-(4-trifluoromethylphenyl)-heptanecarboxamide](/img/structure/B8117719.png)

![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-carboxy-2-[[(2S,5S,8S,11S,14S,17S,20S,23S,26S,29S)-3,6,9,12,15,18,21,24,27,29-decaamino-17-(4-aminobutyl)-20-(3-amino-3-oxopropyl)-5,8-dibenzyl-23,26-bis(1H-imidazol-4-ylmethyl)-2,30-dimethyl-14-(2-methylpropyl)-4,7,10,13,16,19,22,25,28-nonaoxo-11-propan-2-ylhentriacontanoyl]amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B8117733.png)

![(2R,4R)-N-Tert-butoxycarbonyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine](/img/structure/B8117752.png)


RUTHENIUM(II) CHLORIDE](/img/structure/B8117779.png)
![13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B8117780.png)



